molecular formula C17H15NO B8675799 1-(1-Methyl-2-phenyl-1H-indol-3-yl)ethanone CAS No. 62367-64-0

1-(1-Methyl-2-phenyl-1H-indol-3-yl)ethanone

Cat. No. B8675799
M. Wt: 249.31 g/mol
InChI Key: IKIQUACDGVADHX-UHFFFAOYSA-N
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Patent
US04814344

Procedure details

Dimethylsulphoxide (12 ml) and potassium carbonate (3.31 g) were stirred for 10 min. and then 1-(2-phenyl-1H-indol-3-yl)-1-ethanone (1.41 g) was added and stirring was continued for a further 40 min. Iodomethane (0.75 ml) was added and the mixture was stirred for 2.75 h. Water (30 ml) was added and the mixture was extracted with ether (3×40 ml). The combined organic extracts were washed with water (4×40 ml), dried, and evaporated to leave an oil which was crystallised from cyclohexane to give the title compound (1.27 g), m.p. 76°-77°.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step Two
Quantity
0.75 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C)=O.[C:5](=O)([O-])[O-].[K+].[K+].[C:11]1([C:17]2[NH:18][C:19]3[C:24]([C:25]=2[C:26](=[O:28])[CH3:27])=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.IC>O>[CH3:5][N:18]1[C:19]2[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:25]([C:26](=[O:28])[CH3:27])=[C:17]1[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
3.31 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
1.41 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1NC2=CC=CC=C2C1C(C)=O
Step Three
Name
Quantity
0.75 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2.75 h
Duration
2.75 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether (3×40 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (4×40 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave an oil which
CUSTOM
Type
CUSTOM
Details
was crystallised from cyclohexane

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CN1C(=C(C2=CC=CC=C12)C(C)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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